REACTION_CXSMILES
|
[O:1]1[C:9]2[CH:8]=[CH:7][N:6]=[C:5]([NH2:10])[C:4]=2[CH:3]=[CH:2]1.C([O-])(=O)C.[Na+].[I:16]I.[OH-].[Na+]>C(O)(=O)C.O1CCCC1>[I:16][C:2]1[O:1][C:9]2[CH:8]=[CH:7][N:6]=[C:5]([NH2:10])[C:4]=2[CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
O1C=CC=2C(=NC=CC21)N
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
44.2 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 4 d at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was poured on ice
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed several times with sodium thiosulfate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica chromatography (ethyl acetate/isohexane =5/5, 7.5/2.5, 10/0)
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=2C(=NC=CC2O1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |